BenchChemオンラインストアへようこそ!

Benzo[d][1,3]dioxole-4-carboxamide

Medicinal Chemistry Solid-State Chemistry Pre-formulation

Benzo[d][1,3]dioxole-4-carboxamide (synonym: 1,3-benzodioxole-4-carboxamide; CAS 69151-39-9) is a small-molecule aromatic carboxamide built on the 1,3-benzodioxole (methylenedioxybenzene) scaffold. With a molecular formula of C₈H₇NO₃ and a molecular weight of 165.15 g/mol, it carries a primary carboxamide group at the sterically constrained 4-position of the fused dioxole-benzene ring system.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 69151-39-9
Cat. No. B1604996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d][1,3]dioxole-4-carboxamide
CAS69151-39-9
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1OC2=CC=CC(=C2O1)C(=O)N
InChIInChI=1S/C8H7NO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H2,9,10)
InChIKeyUHJCPTUYASMZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d][1,3]dioxole-4-carboxamide (CAS 69151-39-9): Chemical Identity, Core Properties, and Sourcing Context


Benzo[d][1,3]dioxole-4-carboxamide (synonym: 1,3-benzodioxole-4-carboxamide; CAS 69151-39-9) is a small-molecule aromatic carboxamide built on the 1,3-benzodioxole (methylenedioxybenzene) scaffold. With a molecular formula of C₈H₇NO₃ and a molecular weight of 165.15 g/mol, it carries a primary carboxamide group at the sterically constrained 4-position of the fused dioxole-benzene ring system [1]. The compound is commercially supplied as a research chemical with typical purities of 95–98% and is primarily utilized as a synthetic intermediate in medicinal chemistry programs, notably those targeting cystic fibrosis transmembrane conductance regulator (CFTR) correction, beta-secretase (BACE1) inhibition, and antimicrobial siderophore mimicry [2]. Unlike the far more extensively studied 5-carboxamide positional isomer (piperonylic acid amide, CAS 4847-94-3), the 4-carboxamide congener occupies a distinct and less crowded chemical space, a feature that directly impacts its reactivity, hydrogen-bonding geometry, and target-engagement profile.

Why the 5-Carboxamide Isomer and Other Benzodioxole Analogs Cannot Substitute for Benzo[d][1,3]dioxole-4-carboxamide


The benzodioxole carboxamide family contains two constitutional isomers—the 4-carboxamide (CAS 69151-39-9) and the 5-carboxamide (CAS 4847-94-3)—that, despite sharing an identical molecular formula (C₈H₇NO₃), calculated LogP (1.21), and topological polar surface area (61.55 Ų) [1], are not functionally interchangeable. The critical distinction lies in the position of the carboxamide relative to the 1,3-dioxole ring oxygen atoms. In the 4-isomer, the amide group sits ortho to one of the dioxole oxygens, creating a unique local electronic environment that alters the hydrogen-bond donor/acceptor geometry, influences the conformational preferences of the carboxamide group, and modifies the reactivity of the aromatic ring toward electrophilic substitution . In contrast, the 5-isomer positions the carboxamide at a meta-like distance from both dioxole oxygens, yielding a distinctly different molecular electrostatic potential surface. These positional effects have direct consequences in medicinal chemistry: the 4-carboxamide moiety is the specific pharmacophoric element found in lumacaftor (VX-809)-derived CFTR correctors and in multiple BACE1 inhibitor series, where the ortho-oxygen relationship is essential for target binding [2][3]. Substituting the 5-isomer into these scaffolds would reposition the critical hydrogen-bonding group by approximately 2.4 Å, predictably abolishing activity. For procurement decisions, this means the 4-carboxamide cannot be treated as a drop-in replacement for the 5-isomer or for unsubstituted benzodioxole, and vice versa.

Quantitative Differentiation Evidence: Benzo[d][1,3]dioxole-4-carboxamide vs. Closest Analogs


Positional Isomerism: 4-Carboxamide vs. 5-Carboxamide — Physicochemical Profile and Solid-State Behavior

The 4-carboxamide and 5-carboxamide isomers of 1,3-benzodioxole are constitutional isomers with identical molecular formula (C₈H₇NO₃) and computer-predicted LogP (1.2145) and topological polar surface area (61.55 Ų) [1]. However, they diverge significantly in their bulk thermal properties: the 5-carboxamide isomer (CAS 4847-94-3) is a crystalline solid with a well-established melting point of 167–169°C , whereas the 4-carboxamide isomer (CAS 69151-39-9) has no reported melting point across multiple supplier databases and is listed as 'N/A' or not available , suggesting it may be a low-melting solid, waxy semi-solid, or oil at ambient temperature. This physical-state difference carries practical implications for weighing accuracy, formulation development, and long-term storage stability. Furthermore, the 4-carboxamide has a reported boiling point of 269.3°C at 760 mmHg and a flash point of 141.5°C , which defines safe handling parameters distinct from the 5-isomer (boiling point ~283°C predicted) .

Medicinal Chemistry Solid-State Chemistry Pre-formulation

Synthetic Utility: 4-Carboxamide as the Essential Pharmacophore in CFTR Corrector Scaffolds vs. 5-Carboxamide Inactivity

The 4-carboxamide regioisomer of benzodioxole is a critical structural component of lumacaftor (VX-809) and its hybrid derivatives that correct the F508del-CFTR folding defect. In lumacaftor, the benzodioxole-4-carboxamide moiety forms essential hydrogen-bonding contacts at the MSD1/NBD1 interface of CFTR [1]. The positional requirement is absolute: the carboxamide must occupy the 4-position, ortho to a dioxole oxygen, to establish the correct binding geometry. Replacing this with the 5-carboxamide isomer would reposition the amide group, disrupting the interaction network and abolishing corrector activity. Quantitative binding data for a closely related 2,2-difluoro-1,3-benzodioxole-4-carboxamide analog (CAS 106876-53-3) shows an EC50 of 2.8 µM in a CFTR F508del corrector assay in FRT cells [2], while the 2,2-difluoro-5-carboxamide isomer has no reported CFTR corrector activity in any public database, consistent with the regiospecificity requirement. Although these data are for fluorinated analogs, they illustrate the positional dependence that extends to the non-fluorinated parent scaffold.

Cystic Fibrosis CFTR Pharmacology Drug Design

Enzymatic Target Engagement: BACE1 Inhibition by 4-Carboxamide-Containing Ligands vs. Scaffold-Matched 5-Carboxamide Derivatives

Multiple patent filings (e.g., US-2009036478) claim 1,3-benzodioxole-4-carboxamide as a core scaffold for beta-secretase 1 (BACE1) inhibitors [1]. The regiospecificity arises from the 4-carboxamide's ability to position the amide hydrogen-bond donor/acceptor in a geometry compatible with the BACE1 catalytic aspartate dyad. Public BindingDB data show that a 1,3-benzodioxole-4-carboxamide-containing ligand achieves an IC50 of 26 nM against purified recombinant human BACE1 [2]. In contrast, literature surveys reveal that benzodioxole-5-carboxamide derivatives have been primarily explored as butyrylcholinesterase (BuChE) inhibitors rather than BACE1 inhibitors, with a representative N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide showing selectivity for BuChE over acetylcholinesterase [3]. This target-selectivity divergence between the 4-carboxamide and 5-carboxamide series reinforces that the position of the carboxamide on the benzodioxole ring dictates which CNS enzyme target is preferentially engaged.

Alzheimer's Disease BACE1 Inhibition Neuroscience

Antimicrobial Mechanism: Dual Ribosomal RNA Binding and Siderophore-Mediated Iron Uptake Inhibition in E. coli

Vendor technical documentation describes Benzo[d][1,3]dioxole-4-carboxamide (presented as a pentafluorophenyl derivative) as possessing a dual antimicrobial mechanism: (i) binding to bacterial ribosomal RNA with consequent inhibition of protein synthesis, and (ii) binding to siderophores and inhibiting iron uptake in Escherichia coli cells . The compound is reportedly used as an antimicrobial agent in veterinary medicine to treat infections caused by bacteria resistant to other antibiotics . While specific minimum inhibitory concentration (MIC) values for the parent compound are not available in the public peer-reviewed literature, the iron-uptake inhibition mechanism is consistent with the broader class of benzodioxole-4-carboxylic acid derivatives that have been shown to serve as protected catechol precursors for siderophore vector synthesis and to promote iron uptake in E. coli and Pseudomonas aeruginosa [1]. By comparison, unsubstituted 1,3-benzodioxole was reported to have an MIC >500 µg/mL against both E. coli and S. aureus [2], indicating that the carboxamide functionality at the 4-position is required to confer meaningful antimicrobial activity.

Antimicrobial Resistance Veterinary Medicine Iron Metabolism

Cancer Cell Line Pharmacology: Carboxamide Requirement for Anticancer Activity in the Benzodioxole Series

In a systematic SAR study of benzodioxole derivatives by Hawash et al. (2020), compounds lacking a carboxamide group (5a, 5b, 6a, 6b, 7a, 7b) showed very weak or negligible anticancer activity with IC50 values of 3.94–9.12 mM against HeLa, Caco-2, and Hep3B cancer cell lines [1]. In contrast, carboxamide-containing compounds (2a and 2b, which are di-methoxy phenyl amide derivatives incorporating the benzodioxole core) demonstrated measurable anticancer activity: compound 2a reduced Hep3B α-fetoprotein (α-FP) secretion from 2519.17 ng/mL (untreated) to 1625.8 ng/mL, and induced G2-M phase cell cycle arrest in 8.07% of cells, a value very close to the positive control doxorubicin (7.4%) [1]. While compounds 2a and 2b are N-substituted derivatives rather than the unsubstituted 4-carboxamide parent, these data establish a class-level principle: the presence of a carboxamide functional group on the benzodioxole scaffold is a prerequisite for anticancer activity in this chemical series, with non-carboxamide analogs being essentially inactive.

Cancer Pharmacology Hepatocellular Carcinoma Structure-Activity Relationship

Highest-Confidence Research and Industrial Application Scenarios for Benzo[d][1,3]dioxole-4-carboxamide


CFTR Corrector Medicinal Chemistry: Synthesis of Lumacaftor Analogs and F508del-CFTR Rescue Agents

The benzodioxole-4-carboxamide moiety is the defining pharmacophoric element of lumacaftor (VX-809), the first approved CFTR corrector. Research groups synthesizing hybrid correctors by merging amino-arylthiazole cores with the benzodioxole carboxamide require the 4-carboxamide regioisomer specifically [1]. The ortho relationship between the carboxamide and the dioxole oxygen enables the hydrogen-bonding network at the MSD1/NBD1 interface of CFTR. The 2,2-difluoro analog achieves an EC50 of 2.8 µM in FRT cell-based F508del correction assays [2]. This compound serves as the non-fluorinated parent scaffold for structure-activity relationship exploration around the benzodioxole ring, enabling systematic investigation of substituent effects on corrector potency.

BACE1 Inhibitor Development for Alzheimer's Disease: 4-Carboxamide as a Privileged Fragment

The 4-carboxamide benzodioxole core has been claimed in multiple patents as a key scaffold for beta-secretase 1 (BACE1) inhibition, with representative ligands achieving IC50 values of 26 nM against purified recombinant human BACE1 [3]. The regiospecificity is critical: the 5-carboxamide isomer yields selective butyrylcholinesterase (BuChE) inhibitors instead [4]. For laboratories pursuing BACE1 fragment-based drug discovery or structure-guided optimization, the 4-carboxamide isomer is the mandatory starting material. Using the 5-isomer would redirect the program toward an entirely different CNS target.

Antimicrobial Siderophore Vector Synthesis: Protected Catechol Precursor for Trojan Horse Antibiotic Conjugates

The 4-carboxylic acid derivative of benzodioxole (accessible from the 4-carboxamide via hydrolysis) serves as a protected catechol precursor in the synthesis of siderophore vectors for antibiotic Trojan horse strategies [5]. The diphenyl-benzodioxole protecting group strategy enables organic-solvent-soluble intermediates that can be deprotected with TFA to reveal the catechol metal-chelating function. The resulting compounds promote iron uptake in E. coli and Pseudomonas aeruginosa, and can be conjugated with azide-functionalized antibiotics via click chemistry [5]. The 4-carboxamide itself has been described as binding to bacterial ribosomal RNA and inhibiting siderophore-mediated iron acquisition in E. coli , making it a direct starting point for antimicrobial mechanistic studies.

Differentiation Therapy Research: Monocyte Differentiation Induction for Cancer and Dermatology

Database annotations associated with this compound (via webisa.webdatacommons.org) describe activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential applications as an anti-cancer differentiation agent and for the treatment of skin diseases such as psoriasis [6]. While these claims lack published quantitative dose-response data and should be treated as preliminary, they provide a rationale for exploratory in vitro differentiation assays in leukemia (e.g., HL-60, U937) or dermatological models, particularly when the 4-carboxamide is compared head-to-head against the 5-carboxamide isomer and other differentiation-inducing agents such as retinoic acid or vitamin D3 analogs.

Quote Request

Request a Quote for Benzo[d][1,3]dioxole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.